molecular formula C14H22O2 B12530599 Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- CAS No. 834900-61-7

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-

Cat. No.: B12530599
CAS No.: 834900-61-7
M. Wt: 222.32 g/mol
InChI Key: PTVRGOUYNOYFSF-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate ketones with cyclic ketones under acidic or basic conditions to form the spiro linkage . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and conformational dynamics.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undecan-2-one
  • Spiro[5.6]dodecan-1-one
  • Spiro[4.7]dodecan-6-one

Uniqueness

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

834900-61-7

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

4-acetyl-3-methylspiro[5.5]undecan-5-one

InChI

InChI=1S/C14H22O2/c1-10-6-9-14(7-4-3-5-8-14)13(16)12(10)11(2)15/h10,12H,3-9H2,1-2H3

InChI Key

PTVRGOUYNOYFSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCCC2)C(=O)C1C(=O)C

Origin of Product

United States

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